molecular formula C15H15BrO B1323436 1-(2-(Benzyloxy)ethyl)-4-bromobenzene CAS No. 170991-34-1

1-(2-(Benzyloxy)ethyl)-4-bromobenzene

Cat. No.: B1323436
CAS No.: 170991-34-1
M. Wt: 291.18 g/mol
InChI Key: DUVMFQYEWCGNPH-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)ethyl)-4-bromobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxyethyl group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethyl)-4-bromobenzene typically involves the reaction of 4-bromobenzyl chloride with 2-(benzyloxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzyloxy)ethyl)-4-bromobenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding benzene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Benzyloxyacetic acid or benzyloxyacetaldehyde.

    Reduction: 1-(2-(Benzyloxy)ethyl)benzene.

    Substitution: 1-(2-(Benzyloxy)ethyl)-4-aminobenzene or 1-(2-(Benzyloxy)ethyl)-4-methoxybenzene.

Scientific Research Applications

1-(2-(Benzyloxy)ethyl)-4-bromobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)ethyl)-4-bromobenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, through binding or inhibition.

Comparison with Similar Compounds

    1-(2-(Benzyloxy)ethyl)benzene: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Bromobenzyl alcohol: Contains a hydroxyl group instead of the benzyloxyethyl group, leading to different reactivity and applications.

    2-(Benzyloxy)ethanol: A precursor in the synthesis of 1-(2-(Benzyloxy)ethyl)-4-bromobenzene, with different functional group properties.

Uniqueness: this compound is unique due to the presence of both a benzyloxyethyl group and a bromine atom, which confer distinct reactivity and versatility in chemical transformations. This combination allows for a wide range of applications in synthesis and research.

Properties

IUPAC Name

1-bromo-4-(2-phenylmethoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVMFQYEWCGNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619927
Record name 1-[2-(Benzyloxy)ethyl]-4-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170991-34-1
Record name 1-[2-(Benzyloxy)ethyl]-4-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (60%, 1.09 g) in 1,2-dimethoxyethane (25 mL) was added 2-(4-bromophenyl)ethanol (5 g) under ice-cooling, and the mixture was stirred at room temperature for 1.5 hours. To the reaction mixture was added benzyl bromide (3.25 mL), and the mixture was stirred at 80° C. overnight. To the reaction mixture was added a saturated aqueous ammonium chloride solution, and the resulting mixture was extracted with diethyl ether. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane-n-hexane/ethyl acetate=50/1-20/1) to give the title compound (6.8 g).
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Synthesis routes and methods III

Procedure details

To a solution of 2-(4-bromophenyl)ethanol (1.0 g) in N,N-dimethylformamide (25 mL) was added 55% sodium hydride (0.26 g) under ice-cooling, and the mixture was stirred at the same temperature for 15 minutes. To this mixture was added benzyl bromide (0.77 mL) at the same temperature, and the mixture was stirred at the same temperature for 15 minutes, and stirred at room temperature for 30 minutes. The reaction mixture was poured into water, and the resulting mixture was extracted with diethyl ether. The extract was washed with water and brine successively, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane-n-hexane/ethyl acetate=20/1) to give 1-[2-(benzyloxy)ethyl]-4-bromobenzene (1.35 g). The title compound was prepared in a similar manner to that described in Step 2 of Reference Example 46 using this material instead of 1-bromo-2-fluoro-4-methoxybenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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